2-O-甲基-α-D-N-乙酰神经氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-O-Methyl-alpha-D-N-acetylneuraminic acid and its derivatives involves complex chemical reactions. One approach to synthesizing N-acetylneuraminic acid derivatives includes starting from common materials like the methyl ester of N-acetylneuraminic acid β-methyl ketoside, leading to various derivatives through reactions with thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine (Schreiner, Christian, & Zbiral, 1990). Another method involves glycosyl samarium(III) intermediates for the diastereocontrolled synthesis of carbon glycosides of N-acetylneuraminic acid (Vlahov, Vlahova, & Linhardt, 1997).

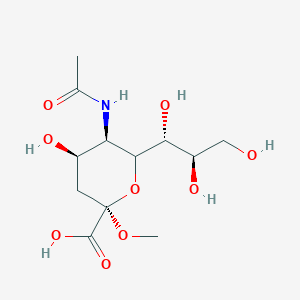

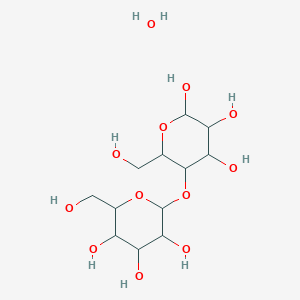

Molecular Structure Analysis

The molecular structure and conformation of α-Neu5Ac, a precursor to 2-O-Methyl-alpha-D-N-acetylneuraminic acid, can be elucidated through molecular dynamics (MD) simulation and quantum mechanical (QM) calculations. These studies reveal the three-dimensional structure and conformation in biological environments, emphasizing the significance of water-mediated hydrogen bonds in stabilizing the molecule (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).

Chemical Reactions and Properties

The chemical reactivity and transformations of N-acetylneuraminic acid derivatives involve various chemical agents and conditions, leading to a range of products with differing properties. These reactions are crucial for the synthesis of specific derivatives and understanding the molecule's chemical behavior (Schreiner, Christian, & Zbiral, 1990).

科学研究应用

中枢神经系统基因对的调节

该化合物已被用于开发可编程双靶向siRNA支架,该支架支持中枢神经系统中强效的双基因调节 . 这种方法对于治疗复杂的退行性神经疾病特别有价值,因为在这些疾病中,不止一条途径参与发病机制 .

流感病毒血凝素结合研究

2-O-甲基-α-D-N-乙酰神经氨酸作为评估流感病毒血凝素结合的研究的模型化合物 . 这些研究对于理解病毒感染机制和开发有效的抗病毒疗法至关重要。

金属离子结合研究

该化合物也用于研究金属离子的结合 . 这些研究可以提供对金属离子在生物系统中的作用及其潜在治疗应用的见解。

轮状病毒株的抑制

研究已使用N-乙酰神经氨酸(一种相关化合物)来评估乳糖基唾液酸模拟物对恒河猴和人类轮状病毒株的抑制 . 这项工作可能导致轮状病毒感染的新疗法。

肉毒杆菌毒素结合特异性研究

N-乙酰神经氨酸已用于研究肉毒杆菌C16S毒素HA1对各种糖的结合特异性 . 这些研究可以帮助开发肉毒杆菌中毒的新疗法。

RNA修饰研究

2'-O-甲基(Nm),一种相关化合物,是一种高度丰富的转录后RNA修饰,它在生物学中起着重要的作用 . 有证据表明Nm可以改变RNA的生物活性,这可能对基因调控和疾病治疗产生影响 .

作用机制

Target of Action

2-O-Methyl-alpha-D-N-acetylneuraminic acid is primarily targeted towards influenza virus hemagglutinin and metal ions . It is also used in studies assessing the binding of these targets .

Mode of Action

The compound interacts with its targets by binding to them. This binding action is crucial in studies assessing the interaction of influenza virus hemagglutinin and metal ions .

Biochemical Pathways

It has been used in a study to assess lactose-based sialylmimetics inhibition of the rhesus and human rotavirus strains . This suggests that it may have a role in the biochemical pathways related to viral infection.

Result of Action

Its role in studies assessing the binding of influenza virus hemagglutinin and metal ions suggests that it may have an impact on viral infection processes .

属性

IUPAC Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-KESNGRBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420675 |

Source

|

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50930-22-8 |

Source

|

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)

![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)